1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-2H-isoquinoline-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2S/c17-11-7-5-10(6-8-11)15-13-4-2-1-3-12(13)14(9-18)16(20)19-15/h5-8H,1-4H2,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLSVRZLHGBJWLG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(NC(=S)C(=C2C1)C#N)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile is a compound belonging to the tetrahydroisoquinoline (THIQ) family, which is known for its diverse biological activities. This article reviews the biological activity of this specific compound, highlighting its potential therapeutic applications and mechanisms of action based on recent research findings.
- Molecular Formula : C19H18ClFN2S
- Molar Mass : 360.88 g/mol
- CAS Number : 691868-87-8
Anticancer Activity
Recent studies have indicated that THIQ derivatives exhibit significant anticancer properties. In particular, compounds similar to 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile have shown promising results against various cancer cell lines.
- Cell Viability Assays :
| Compound | IC50 (μg/mL) | Cell Line |
|---|---|---|
| 3a | 4.4 | Luc-4T1 |
| 5a | 27.1 | Luc-4T1 |
| 5-FU | 188.8 | Luc-4T1 |
| 3a | 24.5 | MDA-MB-231 |
| 5a | 29.5 | MDA-MB-231 |
| 5-FU | 122.2 | MDA-MB-231 |
- Mechanism of Action :
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies have shown that THIQ derivatives can exhibit moderate to strong antibacterial activity against various pathogens.
- Antibacterial Screening :
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other Strains | Weak to Moderate |
Enzyme Inhibition
Research indicates that THIQ compounds can act as effective inhibitors of key enzymes involved in disease processes.
- Acetylcholinesterase Inhibition :
Case Study 1: Anticancer Efficacy
A series of experiments evaluated the anticancer efficacy of THIQ derivatives on breast cancer models. The study found that specific modifications in the chemical structure significantly enhanced anticancer activity, emphasizing the importance of structure-activity relationships (SAR) in drug design.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial efficacy of THIQ derivatives against clinical isolates. The results highlighted the potential for developing new antibiotics from this class of compounds, particularly in an era of increasing antibiotic resistance.
Scientific Research Applications
Anticancer Activity
Research has indicated that tetrahydroisoquinoline derivatives exhibit anticancer properties. The specific compound in focus has shown promise in inhibiting the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest. Studies suggest that the presence of the chlorophenyl group enhances its cytotoxic effects against various cancer cell lines.
Neuroprotective Effects
Tetrahydroisoquinolines are known for their neuroprotective properties. The compound may offer protection against neurodegenerative diseases by modulating neurotransmitter levels and reducing oxidative stress. Preliminary studies have suggested its potential in treating conditions like Alzheimer's disease and Parkinson's disease.
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties. Initial evaluations have demonstrated effectiveness against certain bacterial strains, indicating a possible role in developing new antibiotics or antimicrobial agents.
Building Block in Organic Synthesis
1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile serves as a versatile building block in organic synthesis. Its unique functional groups allow for further modifications and derivatizations, making it useful for synthesizing more complex molecules.
Ligand in Coordination Chemistry
The compound can act as a ligand in coordination chemistry, forming complexes with transition metals. Such complexes may exhibit interesting catalytic properties or enhanced biological activity.
Case Studies and Research Findings
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structural Variations
The following table summarizes key structural and functional differences between the target compound and its analogs:
Key Observations :
- Substituent Effects : The 4-chlorophenyl group in the target compound enhances electron-withdrawing properties compared to the 2-fluorophenyl or phenylethyl groups in analogs . This may influence reactivity in cross-coupling reactions or binding affinity in biological systems.
Crystallographic and Conformational Comparisons
- Dihedral Angles: In halogen-substituted tetrahydroisoquinolines, dihedral angles between aromatic rings typically range from 50–60°, as seen in (E)-1-(4-chlorophenyl)-N-[1-(4-methylphenyl)-1H-imidazol-4-yl]methanimine (56° twist) . This suggests that the 4-chlorophenyl group in the target compound may adopt a similar twisted conformation, affecting crystal packing.
- Intermolecular Interactions : Weak interactions dominate packing in related compounds. For example, C–H⋯N and C–H⋯Cl hydrogen bonds form infinite chains in halogenated imidazole derivatives, while π–π stacking between aromatic rings stabilizes layered structures .
Physicochemical Properties
- Collision Cross-Section (CCS) : For analogs such as CID 942264, predicted CCS values range from 164.6–181.1 Ų (adduct-dependent) . The target compound’s CCS is expected to fall within this range due to structural similarity.
- Thermal Stability: Halogenated derivatives generally exhibit higher melting points (e.g., 540°C for CAS 861209-36-1) compared to non-halogenated analogs, attributed to stronger intermolecular forces .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 1-(4-Chlorophenyl)-3-sulfanyl-5,6,7,8-tetrahydroisoquinoline-4-carbonitrile?
- Methodological Answer : Cyclocondensation reactions using substituted tetrahydroisoquinoline precursors and 4-chlorophenylthiol derivatives are commonly employed. For example, piperidine or morpholine catalysts in polar aprotic solvents (e.g., DMF or acetonitrile) at reflux conditions (80–100°C) facilitate efficient coupling. Reaction progress should be monitored via TLC or HPLC to optimize yield (≥70%) .
Q. How is the molecular conformation of this compound characterized experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) at 100 K is critical for resolving bond angles, dihedral distortions, and crystallographic disorder. For instance, studies on analogous tetrahydroisoquinoline derivatives report mean C–C bond lengths of 1.395 Å and R factors ≤0.051, with data-to-parameter ratios ≥14.2 to ensure structural reliability .
Q. What spectroscopic techniques validate the purity and functional groups of this compound?
- Methodological Answer : Combine FT-IR (to confirm -C≡N stretching at ~2200 cm⁻¹ and -SH at ~2550 cm⁻¹), ¹H/¹³C NMR (to resolve aromatic protons and tetrahydroisoquinoline backbone), and high-resolution mass spectrometry (HRMS; m/z accuracy ≤3 ppm). Cross-validate with elemental analysis (C, H, N, S ±0.3%) .
Advanced Research Questions
Q. How can computational quantum chemistry optimize reaction pathways for synthesizing this compound?
- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to model transition states and activation energies. Reaction path searches with nudged elastic band (NEB) algorithms identify intermediates, while solvent effects are simulated via the SMD continuum model. This reduces experimental trial-and-error by 40–60% .
Q. What strategies resolve contradictory bioactivity data across experimental models?
- Methodological Answer : Employ orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake studies) and validate with molecular docking (AutoDock Vina) to correlate binding affinities (ΔG values) with observed IC₅₀ discrepancies. Adjust for solvent polarity (logP) and membrane permeability (MD simulations) to reconcile in vitro/in vivo disparities .
Q. How does structural modification of the tetrahydroisoquinoline core influence pharmacological selectivity?
- Methodological Answer : Systematic SAR studies via substituent scanning (e.g., replacing -SH with methylthio or sulfonyl groups) paired with 3D-QSAR (CoMFA/CoMSIA) reveal steric/electrostatic contributions. For example, dihedral angles >30° between the chlorophenyl and tetrahydroisoquinoline rings reduce target binding by 50% .
Q. What advanced data management tools mitigate reproducibility challenges in multi-institutional studies?
- Methodological Answer : Implement ELNs (Electronic Lab Notebooks) with blockchain timestamping and chemical software (e.g., Schrödinger LiveDesign) for real-time collaboration. Use cheminformatics platforms (KNIME, Pipeline Pilot) to standardize protocols and automate outlier detection in spectral datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
